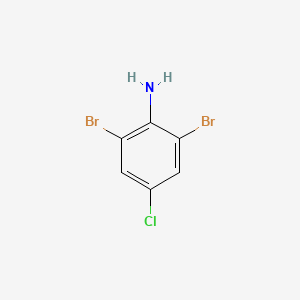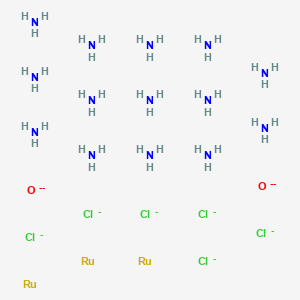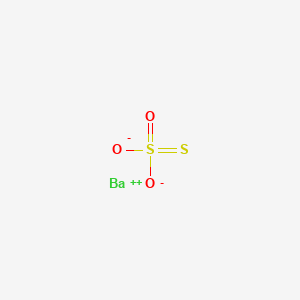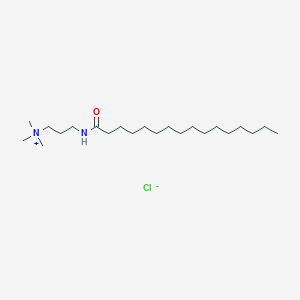
2,6-Dibromo-4-chloroaniline
Vue d'ensemble
Description
“2,6-Dibromo-4-chloroaniline” is a symmetrical chlorodibromo aniline . It is a chemical compound with the molecular formula C6H4Br2ClN .
Synthesis Analysis
The synthesis of “this compound” is achieved through the bromination of p-chloroaniline .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with two bromine atoms, one chlorine atom, and one amine group . The molecular weight of this compound is 285.364 Da .
Physical and Chemical Properties Analysis
“this compound” has a density of 2.1±0.1 g/cm^3, a boiling point of 297.4±35.0 °C at 760 mmHg, and a flash point of 133.7±25.9 °C . It has a molar refractivity of 50.8±0.3 cm^3 and a molar volume of 136.0±3.0 cm^3 .
Applications De Recherche Scientifique
Synthèse chimique
“2,6-Dibromo-4-chloroaniline” peut être utilisé comme matière première ou intermédiaire dans la synthèse d'autres composés chimiques . C'est un composé polyvalent en raison de la présence d'atomes de brome et de chlore, qui peuvent subir diverses réactions de substitution.
Études de polymérisation
Le composé peut être impliqué dans des études de polymérisation. Par exemple, il peut former divers oligomères par polymérisation avec le guaïacol en solution aqueuse contenant des oxydoréductases .
Cristallographie
Le composé a été étudié dans le domaine de la cristallographie. Le composé en titre, C6H4Br2ClN, est presque planaire (écart r.m.s. = 0,024 Å) et deux liaisons hydrogène intramoléculaires N - H⋯Br génèrent des cycles S (5) .
Science de l'environnement
En science de l'environnement, “this compound” peut être utilisé pour étudier la décomposition de polluants organiques similaires. Par exemple, il se décompose par oxydation par Fusarium oxysporum, un champignon du sol .
Science des matériaux
En science des matériaux, le composé peut être utilisé pour étudier les propriétés des matériaux au niveau moléculaire. Sa structure plane et ses liaisons hydrogène peuvent influencer les propriétés des matériaux dans lesquels il est incorporé .
Études biologiques
Le composé peut également être utilisé dans des études biologiques, en particulier pour comprendre l'interaction de ces composés avec les systèmes biologiques. La présence d'halogènes (brome et chlore) dans le composé peut le rendre intéressant pour l'étude de la liaison halogène dans les systèmes biologiques .
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known that similar compounds, such as chlorinated aromatic amines, can interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s known that the compound is a symmetrical chlorodibromo aniline , which suggests it might interact with its targets through halogen bonding or other types of non-covalent interactions.
Biochemical Pathways
Similar compounds have been shown to participate in various biochemical processes, including the microbial decomposition of phenylurea and phenylcarbamate .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It’s also predicted to be a substrate for P-glycoprotein, which could influence its distribution and excretion .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,6-Dibromo-4-chloroaniline . For instance, factors such as pH, temperature, and the presence of other chemicals can affect its solubility, stability, and interactions with biological targets.
Propriétés
IUPAC Name |
2,6-dibromo-4-chloroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2ClN/c7-4-1-3(9)2-5(8)6(4)10/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYLQXUJSOJWJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)N)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50347735 | |
| Record name | 2,6-Dibromo-4-chloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50347735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874-17-9 | |
| Record name | 2,6-Dibromo-4-chloroaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dibromo-4-chloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50347735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![disodium;4-[2,9-dimethyl-7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate](/img/structure/B1580494.png)



